6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione
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Overview
Description
6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a chloro group, a dimethylphenoxy group, and a hexahydrobenzo[d][1,3]oxazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione typically involves multiple steps. The starting materials often include 3,4-dimethylphenol and 6-chloro-1,3-benzoxazine. The reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various solvents (e.g., DMSO, DMF). The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
- 5-Chloro-3-methyl isatoic anhydride
Uniqueness
6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione is unique due to its specific structural features, such as the presence of both chloro and dimethylphenoxy groups.
Properties
Molecular Formula |
C20H26ClNO4 |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
6-chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C20H26ClNO4/c1-13-5-7-16(11-14(13)2)25-10-4-3-9-22-18-8-6-15(21)12-17(18)19(23)26-20(22)24/h5,7,11,15,17-18H,3-4,6,8-10,12H2,1-2H3 |
InChI Key |
AGODELSKLCCOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCN2C3CCC(CC3C(=O)OC2=O)Cl)C |
Origin of Product |
United States |
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